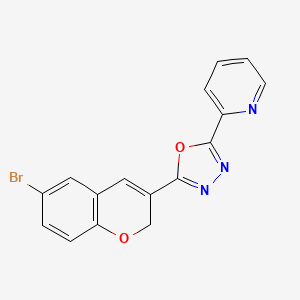
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different areas of research.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce their death. Additionally, it has been reported to have anti-microbial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole in lab experiments is its potential for use as a fluorescent probe for the detection of nitric oxide in biological systems. This compound has also shown promising results in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the development of new applications for this compound in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential for use in the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been reported using different methods. One such method involves the reaction of 6-bromo-2H-chromen-3-carboxylic acid, hydrazine hydrate, and pyridine-2-carboxaldehyde in the presence of phosphorus oxychloride. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Propiedades
IUPAC Name |
2-(6-bromo-2H-chromen-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-12-4-5-14-10(8-12)7-11(9-21-14)15-19-20-16(22-15)13-3-1-2-6-18-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHTBMPQKVRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

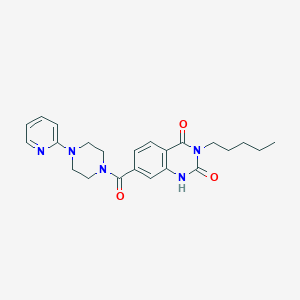


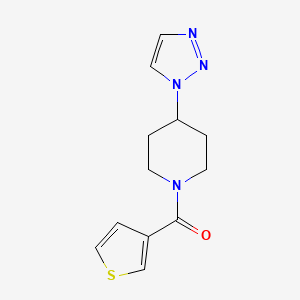
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
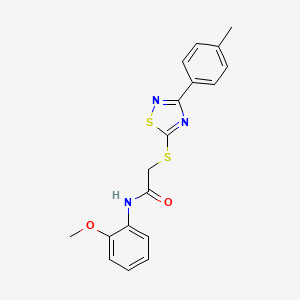

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
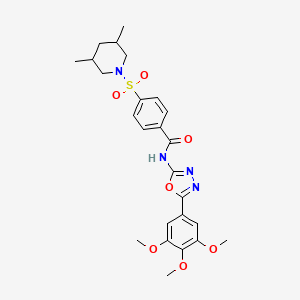

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)

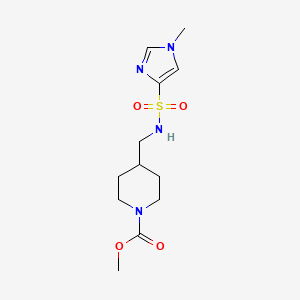
![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)